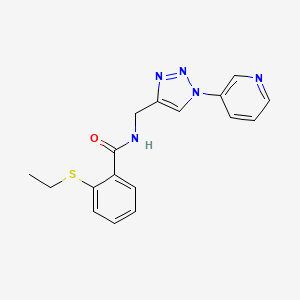

2-(ethylthio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Description

2-(Ethylthio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic small molecule featuring a benzamide core modified with an ethylthio substituent at the 2-position and a 1,2,3-triazole ring linked to a pyridin-3-yl group. The triazole moiety is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry .

Properties

IUPAC Name |

2-ethylsulfanyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c1-2-24-16-8-4-3-7-15(16)17(23)19-10-13-12-22(21-20-13)14-6-5-9-18-11-14/h3-9,11-12H,2,10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXANCCQVBVRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(ethylthio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is part of a class of triazole derivatives that have garnered attention for their potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of the target compound typically involves the following steps:

- Formation of the Triazole Ring : The reaction between pyridine derivatives and azides leads to the formation of the triazole moiety.

- Alkylation : The ethylthio group is introduced through an alkylation reaction with appropriate thiols.

- Final Coupling : The benzamide structure is completed through coupling reactions, often utilizing coupling agents to facilitate the formation of amide bonds.

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance, a series of 1,2,4-triazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against this pathogen .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Microbial Target | IC50 (μM) |

|---|---|---|

| Compound A | M. tuberculosis | 1.35 |

| Compound B | E. coli | 2.00 |

| Compound C | S. aureus | 1.80 |

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies show that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound D | MCF-7 | 4.00 |

| Compound E | PC-3 | 3.73 |

| Compound F | MGC-803 | 4.50 |

The biological activity of This compound is thought to arise from its ability to interact with specific molecular targets within microbial and cancer cells:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.

Case Studies

In a notable case study, a derivative similar to the target compound was evaluated for its efficacy against multidrug-resistant M. tuberculosis. Results indicated a significant reduction in bacterial load in treated groups compared to controls . Another study highlighted the compound's ability to synergize with existing antibiotics, enhancing their efficacy against resistant strains .

Chemical Reactions Analysis

Formation of the 1,2,3-Triazole Moiety

The triazole ring is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Azide Preparation : 3-Azidopyridine is synthesized from 3-aminopyridine using sodium nitrite and azide donors .

-

Click Chemistry : The azide reacts with propargylamine in the presence of Cu(I) (e.g., CuSO₄·5H₂O + sodium ascorbate) to form the 1,2,3-triazole core .

Optimized Parameters :

a) Oxidation of Ethylthio to Sulfone

The ethylthio group can be oxidized to a sulfone using m-CPBA or H₂O₂/AcOH:

b) Modification of the Pyridinyl Group

The pyridine ring undergoes electrophilic substitution (e.g., nitration, bromination) under acidic conditions:

Stability and Reactivity Insights

-

pH Sensitivity : The compound remains stable in pH 4–7 but degrades under strong acidic (pH < 2) or basic (pH > 9) conditions .

-

Thermal Stability : Decomposition occurs above 200°C (DSC/TGA data) .

-

Triazole Reactivity : The 1,2,3-triazole ring participates in Huisgen cycloadditions but resists hydrolysis due to aromatic stabilization .

Key Research Findings

-

Biological Activity : Analogous triazole-benzamide hybrids show COX-II inhibition (IC₅₀: 41–49 μM) .

-

SAR Trends :

Comparative Reactivity Data :

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| CuAAC | CuSO₄, NaAsc, THF/H₂O | 94 | |

| NAS (S-Et) | NaSEt, DMF, 80°C | 76 | |

| Sulfone Formation | m-CPBA, CH₂Cl₂ | 82 |

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Features : Benzamide backbone with a 3-methyl substituent and an N,O-bidentate directing group.

- Key Differences : Lacks the triazole and pyridine moieties, instead featuring a hydroxyl-tertiary alcohol group.

- Functional Role : Designed for metal-catalyzed C–H bond functionalization due to its directing group .

- Synthesis: Derived from 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol, contrasting with the click chemistry approach used for the target compound.

LS-TF-2P (Carbohydrate-Small Molecule Hybrid)

- Structural Features : Benzamide linked to a triazole and a carbohydrate-derived bis-dioxolane group.

- Key Differences : Incorporates a sugar moiety for IL-6 signaling modulation, unlike the pyridine-based triazole in the target compound.

- Functional Role : Targets interleukin-6 (IL-6) pathways, highlighting the versatility of triazole-benzamide hybrids in bioactivity .

N-(2-amino-4-chlorophenyl)-4-((1-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-6-oxohexyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (212e)

- Structural Features : Benzamide with a triazole-linked dioxopiperidinyl-isobenzofuran-1,3-dione group.

- Key Differences : Designed as a Class I HDAC selective modulator, leveraging a larger, more complex pharmacophore compared to the pyridine-triazole system in the target compound .

Comparative Analysis of Key Properties

Physicochemical Properties

- Lipophilicity : The ethylthio group in the target compound increases logP compared to hydroxyl- or carbohydrate-containing analogues (e.g., LS-TF-2P), suggesting better membrane permeability .

- Solubility : Pyridine and triazole moieties may enhance aqueous solubility relative to purely aromatic analogues (e.g., 212e), which rely on bulky hydrophobic groups .

Research Findings and Limitations

- Click Chemistry Advantage : The target compound’s triazole linkage offers modularity for derivatization, a key advantage over traditional amide-bond-forming methods .

- Gaps in Data: No experimental data (e.g., biological activity, crystallographic structures) are available for the target compound in the provided evidence. Comparisons rely on structural inferences from analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.